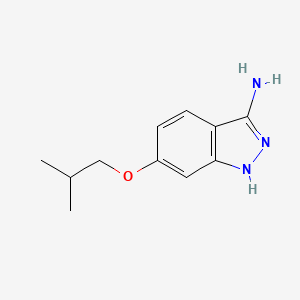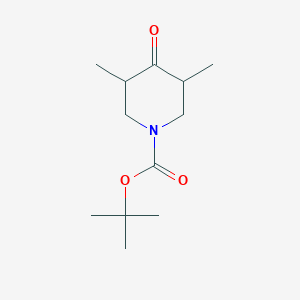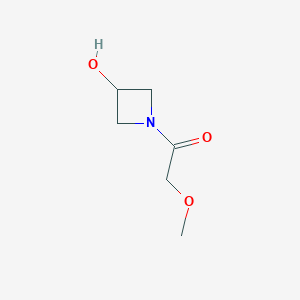
1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one
Overview
Description
1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is available from suppliers such as eMolecules .
Synthesis Analysis
The synthesis of this compound involves the reaction of azetidin-3-ol with acetyl chloride in the presence of triethylamine in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azetidine ring, which is a four-membered cyclic amine, attached to a methoxyethanone group .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid or liquid at room temperature .Scientific Research Applications
Chemical Synthesis and Medicinal Intermediates
1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one, due to its structural features, is a compound of interest in the synthesis of medicinal intermediates. For example, Cui‐Feng Yang (2009) described the synthesis of medicinal intermediates from a related compound, 1-(diphenylmethyl)-3-hydroxyazetidin, through multi-step reactions involving substitution, azido reaction, and reduction processes. This highlights the compound's potential utility in the development of new medicinal agents through synthetic organic chemistry (Yang, 2009).
Antimicrobial and Anticancer Properties
The compound and its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. For instance, M. Nagamani et al. (2018) synthesized novel derivatives and evaluated their antimicrobial activity, showcasing the potential of such compounds in contributing to the development of new antimicrobial agents (Nagamani et al., 2018). Furthermore, Thomas F. Greene et al. (2016) explored the structure-activity relationships of similar compounds, leading to the discovery of potent antiproliferative compounds that interact with tubulin and possess potential as anticancer agents (Greene et al., 2016).
Synthesis Techniques and Catalysis
The compound also plays a role in catalysis and synthesis techniques. Ruo-Zhuang Liu et al. (2008) demonstrated the use of chiral 3-hydroxyazetidines, derived from the compound , as ligands in the asymmetric addition of diethylzinc to aldehydes, showing its relevance in stereoselective synthesis (Liu et al., 2008).
Safety and Hazards
The safety data sheet for 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Properties
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-4-6(9)7-2-5(8)3-7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUWAFICYPPYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







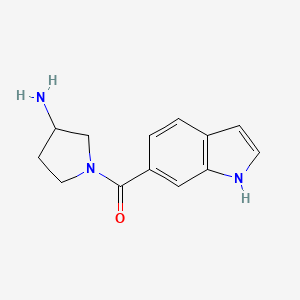
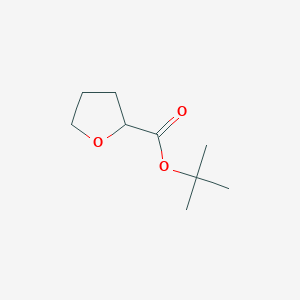


![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)
